molecular formula C23H19NO2 B12839361 Ethyl 2,3-diphenyl-1H-indole-1-carboxylate

Ethyl 2,3-diphenyl-1H-indole-1-carboxylate

Cat. No.: B12839361
M. Wt: 341.4 g/mol
InChI Key: HKYQSQMFNJHNLR-UHFFFAOYSA-N
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Description

Ethyl 2,3-diphenyl-1H-indole-1-carboxylate is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound features an indole core substituted with ethyl, diphenyl, and carboxylate groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,3-diphenyl-1H-indole-1-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-iodoaniline with ethyl acetoacetate sodium salt in the presence of copper iodide . This reaction proceeds through a series of steps, including nucleophilic substitution and cyclization, to yield the desired indole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of eco-friendly catalysts and solvents can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3-diphenyl-1H-indole-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Mechanism of Action

The mechanism of action of Ethyl 2,3-diphenyl-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication . The exact molecular targets and pathways depend on the specific biological context and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2,3-diphenyl-1H-indole-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of ethyl, diphenyl, and carboxylate groups allows for a wide range of chemical modifications and applications, making it a valuable compound in scientific research and industrial applications .

Properties

Molecular Formula

C23H19NO2

Molecular Weight

341.4 g/mol

IUPAC Name

ethyl 2,3-diphenylindole-1-carboxylate

InChI

InChI=1S/C23H19NO2/c1-2-26-23(25)24-20-16-10-9-15-19(20)21(17-11-5-3-6-12-17)22(24)18-13-7-4-8-14-18/h3-16H,2H2,1H3

InChI Key

HKYQSQMFNJHNLR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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